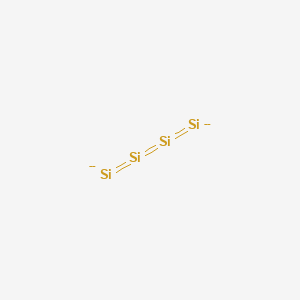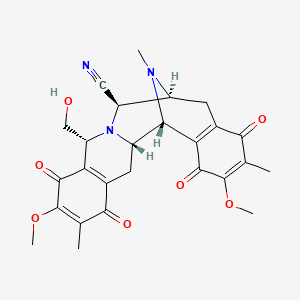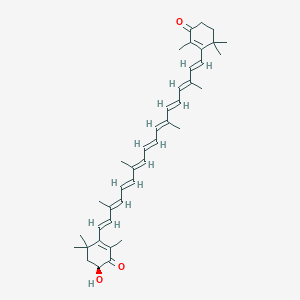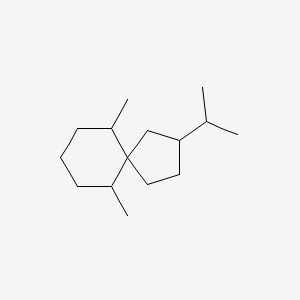
Vetispirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vetispirane is a sesquiterpene, a terpenoid fundamental parent and a spiro compound.
Scientific Research Applications
Cytotoxic Activities and Cancer Cell Line Research
Vetispirane, a type of sesquiterpenoid, has been identified in various plants and has shown significant scientific interest due to its cytotoxic activities against cancer cell lines. Research involving vetispirane-type compounds isolated from Solanum septemlobum revealed their significant cytotoxicities against several cancer cell lines, including P-388, HONE-1, and HT-29, with IC50 values ranging from 3.8 to 7.5 µM. These findings suggest vetispirane's potential in cancer treatment research, underscoring the need for further exploration of its mechanisms and broader applications (Zhang, Yao, Li, Yue, Dai, 2015). Additionally, another study highlighted a vetispirane-type sesquiterpenoid isolated from Datura metel L, which demonstrated pronounced cytotoxicity against cancer cells, further reinforcing the therapeutic potential of vetispirane derivatives in oncology (Guo, Liu, Pan, Guan, Yang, Kuang, 2019).
Anti-inflammatory Activity
The vetispirane-type sesquiterpenoid from Datura metel L not only showed notable cytotoxic effects but also demonstrated potential anti-inflammatory activities. This compound, along with others, was evaluated for its ability to inhibit nitric oxide (NO) production in vitro, showing promising effects that could lead to applications in treating inflammatory conditions. Such research underscores the dual potential of vetispirane-type compounds in addressing both cancer and inflammation, marking a significant area for future scientific investigation (Guo, Liu, Pan, Guan, Yang, Kuang, 2019).
properties
CAS RN |
70223-27-7 |
|---|---|
Product Name |
Vetispirane |
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
6,10-dimethyl-3-propan-2-ylspiro[4.5]decane |
InChI |
InChI=1S/C15H28/c1-11(2)14-8-9-15(10-14)12(3)6-5-7-13(15)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
HFHBKDQLMMKJAY-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C12CCC(C2)C(C)C)C |
Canonical SMILES |
CC1CCCC(C12CCC(C2)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



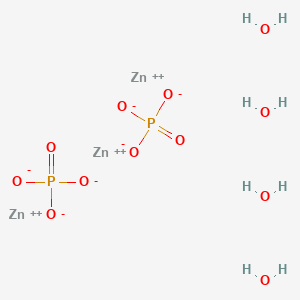
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
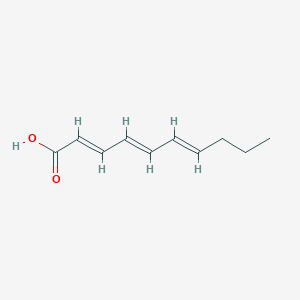
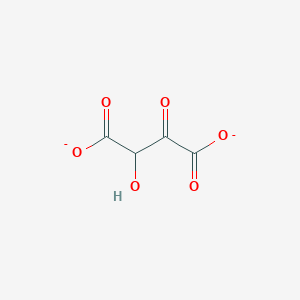
![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
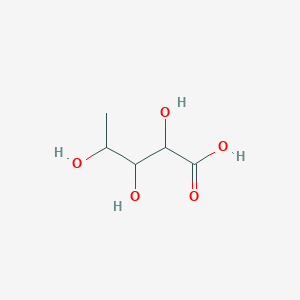
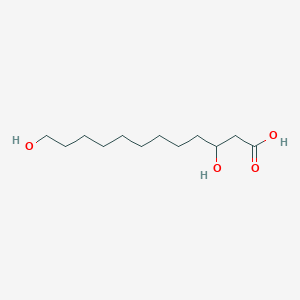
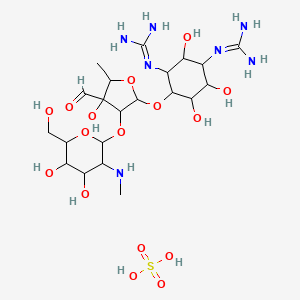
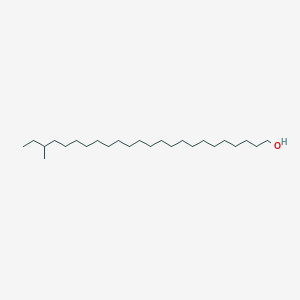
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)
![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)
